molecular formula C5H3N3 B126568 5-Cyanopyrimidine CAS No. 40805-79-6

5-Cyanopyrimidine

Cat. No. B126568
CAS RN: 40805-79-6
M. Wt: 105.1 g/mol
InChI Key: XVIAPHVAGFEFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of a cyano group attached to the fifth position of the pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Synthesis Analysis

The synthesis of 5-cyanopyrimidine derivatives has been approached through various methods. One approach involves the use of a novel flow microwave device to develop 5-amino-4-cyanopyrazoles, which are then converted to more complex pyrazolopyrimidine structures through a batch mode microwave process . Another method includes the synthesis of 5-vinylpyrimidine nucleosides, which are synthesized via organometallic intermediates from commercially available nucleosides . Additionally, a "one pot," environmentally friendly multicomponent synthesis has been reported for the creation of 2-amino-5-cyanopyrimidines, utilizing green chemical techniques such as microwave irradiation and grindstone technology .

Molecular Structure Analysis

The molecular structure of 5-cyanopyrimidine derivatives has been elucidated through various spectroscopic techniques. For instance, X-ray crystallographic analysis confirmed the direct hydrogen bonding of the cyano nitrogen of the 5-cyanopyrimidine core to the backbone NH of Met109 in the case of p38alpha MAP kinase inhibitors . Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been employed to characterize newly synthesized compounds, such as 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles .

Chemical Reactions Analysis

5-Cyanopyrimidine derivatives undergo various chemical reactions that lead to the formation of structurally diverse compounds. For example, thiopyrimidine derivatives were synthesized through the reaction of ethyl cyanoacetate with thiourea and different aldehydes, followed by chlorination and cyclocondensation reactions . The Dimroth rearrangement is another reaction that 5-cyanopyrimidine derivatives can undergo, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-cyanopyrimidine derivatives are influenced by their molecular structure. These compounds have shown potent and selective inhibitory activities against various biological targets. For instance, some derivatives have demonstrated significant antiviral properties against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . Others have been evaluated for their cytotoxic activity against the HepG2 cell line, with certain compounds exhibiting potent activity . Additionally, some 5-cyanopyrimidine derivatives have been synthesized as antimicrobial agents and have shown effectiveness against various bacterial strains .

Scientific Research Applications

  • Development of Potent Inhibitors : 5-Cyanopyrimidine derivatives have been investigated as potent and selective inhibitors, particularly in the context of MAP kinase inhibition. This has implications for anti-inflammatory and anticancer drug development (Liu et al., 2005).

  • Anticancer and Anti-Inflammatory Agents : Studies have shown that 5-Cyanopyrimidine derivatives, such as pyrimidine-5-carbonitrile, exhibit excellent anticancer potency and anti-inflammatory effects. This dual functionality makes them promising candidates for future cancer and inflammation therapies (Akhtar et al., 2020).

  • Antiplasmodial Activity : Certain hybrids comprising 5-cyanopyrimidine and quinoline moiety have been synthesized and demonstrated significant antiplasmodial activity, suggesting potential applications in malaria treatment (Kaur et al., 2015).

  • Antimicrobial Applications : Some derivatives of 5-cyanopyrimidine have shown effective antimicrobial properties against various bacterial strains, indicating potential for development into new antimicrobial agents (Monte et al., 2016).

  • Corrosion Inhibition : Thiopyrimidines derivatives, including those with a 5-cyanopyrimidine structure, have been studied for their corrosion inhibition properties, suggesting applications in material sciences and engineering (Singh et al., 2016).

  • Chemical Synthesis and Structural Studies : 5-Cyanopyrimidine has been used in the synthesis of various complex compounds and in studying their crystal structures, which is vital for understanding chemical properties and potential applications (Safin et al., 2015).

Safety And Hazards

5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Future Directions

Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.

properties

IUPAC Name

pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAPHVAGFEFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436587
Record name 5-Cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanopyrimidine

CAS RN

40805-79-6
Record name 5-Cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyanopyrimidine
Reactant of Route 2
Reactant of Route 2
5-Cyanopyrimidine
Reactant of Route 3
5-Cyanopyrimidine
Reactant of Route 4
5-Cyanopyrimidine
Reactant of Route 5
Reactant of Route 5
5-Cyanopyrimidine
Reactant of Route 6
5-Cyanopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.